molecular formula C7H7F2NO2 B1470985 1-(difluoromethyl)-5-methyl-1H-pyrrole-2-carboxylic acid CAS No. 1559064-14-0

1-(difluoromethyl)-5-methyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B1470985
CAS No.: 1559064-14-0
M. Wt: 175.13 g/mol
InChI Key: QZXIKIOBIKQPGD-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-5-methyl-1H-pyrrole-2-carboxylic acid is a chemical compound that features a pyrrole ring substituted with a difluoromethyl group, a methyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-5-methyl-1H-pyrrole-2-carboxylic acid can be achieved through several methods. One common approach involves the difluoromethylation of a pyrrole precursor. This process typically requires the use of difluoromethylating agents such as ClCF2H or other difluorocarbene reagents . The reaction conditions often involve the use of a base and a suitable solvent, with the reaction being carried out at low temperatures to control the reactivity of the difluoromethylating agent .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of metal-based catalysts can enhance the efficiency of the difluoromethylation reaction, making it more suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-5-methyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole oxides, while reduction can produce alcohols or aldehydes .

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-5-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. For example, its derivatives may inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Difluoromethyl)-5-methyl-1H-pyrrole-2-carboxylic acid is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its combination of a difluoromethyl group, a methyl group, and a carboxylic acid group makes it a versatile building block for various applications .

Properties

IUPAC Name

1-(difluoromethyl)-5-methylpyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO2/c1-4-2-3-5(6(11)12)10(4)7(8)9/h2-3,7H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZXIKIOBIKQPGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(difluoromethyl)-5-methyl-1H-pyrrole-2-carboxylic acid
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